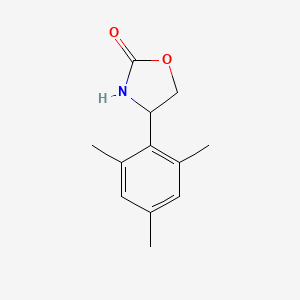
4-Mesityloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mesityloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is particularly notable for its applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mesityloxazolidin-2-one typically involves the cyclization of allyl-carbamates. One common method is the halocyclofunctionalization of allyl-carbamates, which often results in high regio- and stereocontrol . Another approach involves the intramolecular heterocyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production methods for oxazolidinones, including this compound, often involve the use of metal-free synthetic routes to ensure eco-friendliness and cost-effectiveness . These methods are designed to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Mesityloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the oxazolidinone ring, which can participate in various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hypervalent iodine compounds for cyclization reactions and triazabicyclodecene for the synthesis of hydroxymethyl derivatives . Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.
Major Products: The major products formed from the reactions of this compound include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
4-Mesityloxazolidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a key intermediate in the synthesis of antibacterial agents such as linezolid and tedizolid . These agents are effective against multidrug-resistant Gram-positive bacteria and are used to treat various infections.
In organic synthesis, this compound is used as a chiral auxiliary in stereoselective transformations, facilitating the synthesis of enantiomerically pure compounds . Its unique structural properties make it a valuable tool for researchers working on the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 4-Mesityloxazolidin-2-one is primarily related to its role as a chiral auxiliary and its ability to participate in various chemical reactions. In the context of its antibacterial activity, oxazolidinones like this compound inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
4-Mesityloxazolidin-2-one can be compared to other oxazolidinones such as linezolid, tedizolid, and contezolid. While all these compounds share a common oxazolidinone ring structure, this compound is unique due to its mesityl substituent, which imparts distinct chemical and biological properties . Other similar compounds include various substituted oxazolidinones that have been developed for their antibacterial and synthetic applications .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(14)13-10/h4-5,10H,6H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
LVXSGRRSWHKWMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2COC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


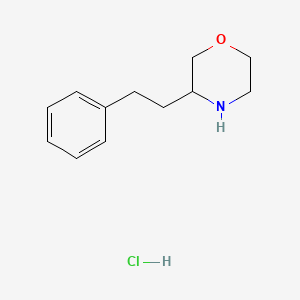
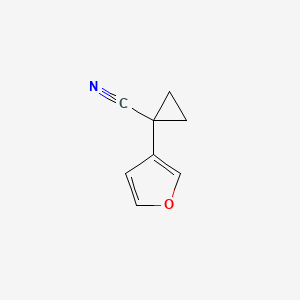



![1-[(4-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B13615139.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
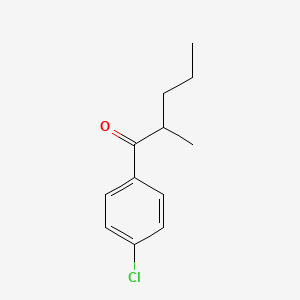
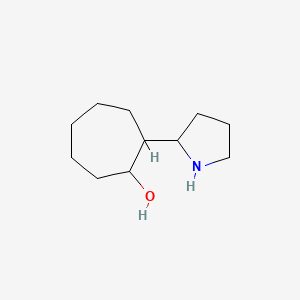
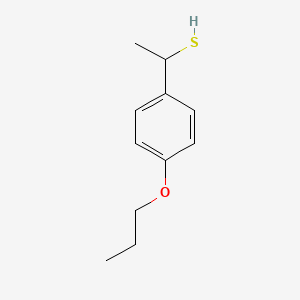

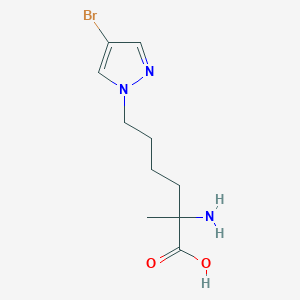
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
